1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,3-dimethylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethylphenyl)-3-phenylurea
- 1-(2,3-Dimethylphenyl)-3-[2-(chloromethyl)phenyl]urea
- 1-(2,3-Dimethylphenyl)-3-[2-(methyl)phenyl]urea
Uniqueness
1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C16H15F3N2O |
---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O/c1-10-6-5-9-13(11(10)2)20-15(22)21-14-8-4-3-7-12(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
InChI Key |
QPEYCKLITFOLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
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